1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate

Übersicht

Beschreibung

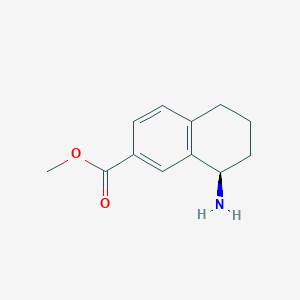

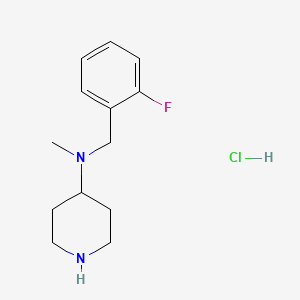

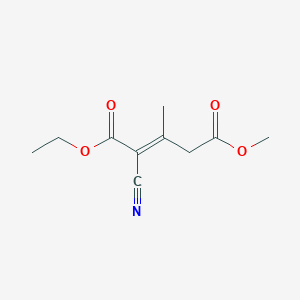

The compound “1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate” is an organic compound. It likely contains a pentene group (a five-carbon chain with a double bond), a cyano group (a carbon triple-bonded to a nitrogen), and an ethyl group (a two-carbon chain). The “1-ethyl 5-methyl” and “3-methyl” parts suggest that there are methyl (CH3) and ethyl (C2H5) groups attached to the carbon atoms at positions 1 and 5, and 3 of the pentene group, respectively .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) or mass spectrometry (MS). These techniques can provide information about the types and numbers of atoms in the compound and how they’re connected .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate serves as a precursor in the synthesis of various chemical compounds. Its versatility is highlighted in the synthesis of 2-oxo-2H-pyran-5-carboxylate derivatives, where it undergoes formylation and subsequent cyclization to produce these derivatives, showcasing its utility in creating complex cyclic structures (Kvitu, 1990). Additionally, its reactivity with arylisothiocyanates leads to the formation of pyrido[2,3-d]pyrimidines and other heterocyclic compounds, demonstrating its role in the construction of heterocyclic architectures (Hehemann & Winnik, 1993).

Catalysis and Reaction Mechanisms

The compound also finds applications in catalytic processes, such as the codimerization reactions of ethylene with n-pentenes and propylene with n-butenes, where it acts as a key intermediate. This showcases its importance in the synthesis of hydrocarbons with specific structures and properties (Ansheles et al., 1976).

Building Blocks in Organic Synthesis

Furthermore, it serves as a building block in the synthesis of complex organic molecules, such as ethyl 1-substituted-5-cyano-4-methyl-6-oxopyridine-3-carboxylates, which are precursors for the synthesis of polyfunctionally substituted isoquinolines and pyrido pyridines. This highlights its role in the construction of compounds with potential pharmacological activities (Khalil, Al-Matar, & Elnagdi, 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-O-ethyl 5-O-methyl (E)-2-cyano-3-methylpent-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-4-15-10(13)8(6-11)7(2)5-9(12)14-3/h4-5H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPULUNQERJYGI-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)CC(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/CC(=O)OC)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1444706.png)

![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)

![6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1444714.png)